The Suzuki-Miyaura reaction is a powerful tool for constructing carbon-carbon bonds between various organic molecules. Potassium (Z)-but-2-en-2-yltrifluoroborate acts as a source of the (Z)-but-2-en-2-yl group, which can be coupled with a wide range of aryl, alkenyl, or alkyl halides and triflates in the presence of a palladium catalyst []. This reaction offers several advantages, including high functional group tolerance, mild reaction conditions, and good to excellent yields.
Several research articles have documented the successful utilization of Potassium (Z)-but-2-en-2-yltrifluoroborate in Suzuki-Miyaura couplings. For instance, a study by Ley et al. explored the application of this compound in copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Similarly, Doucet et al. demonstrated the effectiveness of Potassium (Z)-but-2-en-2-yltrifluoroborate in Suzuki-Miyaura couplings with various alkyl electrophiles [].
Potassium (Z)-but-2-en-2-yltrifluoroborate is an organoboron compound with the molecular formula C₄H₇BF₃K and a molecular weight of 162.00 g/mol. This compound features a trifluoroborate group, which is known for its utility in various synthetic organic chemistry applications, particularly in cross-coupling reactions. The compound exists as a potassium salt, where potassium acts as a counterion to the negatively charged trifluoroborate group. The structure can be represented by the following canonical SMILES notation: [B-](C(=CC)C)(F)(F)F.[K+] .
While specific data on Potassium (Z)-but-2-en-2-yltrifluoroborate is limited, some general safety considerations for organoboron compounds apply:
Potassium (Z)-but-2-en-2-yltrifluoroborate is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura coupling, where it reacts with various electrophiles such as aryl or alkenyl halides to form carbon-carbon bonds. This compound can also participate in palladium-catalyzed reactions, enabling the formation of diverse boronate ester derivatives from aryl chlorides . The reactivity of the trifluoroborate moiety allows for selective transformations under mild conditions, making it an attractive reagent for organic synthesis.
Potassium (Z)-but-2-en-2-yltrifluoroborate can be synthesized through several methods:
Potassium (Z)-but-2-en-2-yltrifluoroborate finds applications primarily in synthetic organic chemistry. Its main uses include:
Interaction studies involving potassium (Z)-but-2-en-2-yltrifluoroborate typically focus on its reactivity with electrophiles in various synthetic pathways. Research indicates that this compound can engage in selective reactions under mild conditions, which may facilitate the development of more efficient synthetic routes in organic chemistry. Studies on its interactions with biological systems are still emerging and require further exploration to understand its full potential .
Several compounds share structural characteristics with potassium (Z)-but-2-en-2-yltrifluoroborate, particularly those containing trifluoroborate groups or similar alkene functionalities. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium (Z)-but-2-en-1-yltrifluoroborate | C₄H₇BF₃K | Different alkene position affecting reactivity |
| Potassium 3-methylbutanetrifluoroborate | C₅H₉BF₃K | More branched structure leading to different reactivity |
| Potassium phenyltrifluoroborate | C₆H₅BF₃K | Aromatic character providing distinct coupling behavior |
The uniqueness of potassium (Z)-but-2-en-2-yltrifluoroborate lies in its specific geometric configuration and the presence of both alkene and trifluoroborate functionalities, which collectively enhance its utility in synthetic applications compared to other similar compounds .
Potassium (Z)-but-2-en-2-yltrifluoroborate exhibits distinct structural and physical characteristics critical to its reactivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇BF₃K | |
| Molecular Weight | 162.01 g/mol | |
| Melting Point | 147–152°C | |
| Physical Form | White solid | |
| Solubility in Water | Soluble | |
| Storage Conditions | 2–8°C, inert atmosphere |
The compound’s structure features a potassium cation paired with a (Z)-but-2-en-2-yltrifluoroborate anion. The trifluoroborate group enhances stability compared to traditional boronic acids, allowing handling under standard laboratory conditions.
The structural architecture of potassium (Z)-but-2-en-2-yltrifluoroborate is characterized by its distinctive ionic composition featuring a potassium cation paired with an organotrifluoroborate anion [4] [2]. The molecule adopts a tetrahedral geometry around the boron center, where three fluorine atoms and one carbon atom from the but-2-en-2-yl group coordinate to form the trifluoroborate moiety [6] [13]. This tetrahedral arrangement results in a tetracoordinated boron atom that exhibits significantly different electronic properties compared to the tricoordinated boron found in traditional boronic acids [7] [3].
| Property | Value |
|---|---|
| Molecular Formula | C4H7BF3K |
| Molecular Weight (g/mol) | 162.00 |
| CAS Number | 1134643-88-1 |
| MDL Number | MFCD16621473 |
| SMILES | [K+].C\C=C(/C)B-(F)F |
| InChI | InChI=1S/C4H7BF3.K/c1-3-4(2)5(6,7)8;/h3H,1-2H3;/q-1;+1/b4-3+; |
| InChI Key | IFJZXYDBLMMRCO-BJILWQEISA-N |
| Melting Point (°C) | 147-152 |
| Storage Temperature (°C) | 2-8 |
| Purity (%) | ≥95 |
| Physical Form | Solid |
| Stability | Air and moisture stable |
The (Z)-configuration of the but-2-en-2-yl substituent is defined by the Cahn-Ingold-Prelog priority rules, where the higher-priority groups on each carbon of the double bond are positioned on the same side [14] [15]. In this compound, the methyl group and the trifluoroborate-bearing carbon represent the higher-priority substituents, which are oriented together on one side of the alkene, thereby establishing the Z-stereochemistry [16]. This stereochemical arrangement has profound implications for the compound's reactivity and selectivity in cross-coupling reactions, as the geometric constraint influences the approach of palladium catalysts during transmetalation processes [17] [18].
The electronic properties of potassium (Z)-but-2-en-2-yltrifluoroborate are fundamentally different from those of corresponding boronic acids due to the presence of three electronegative fluorine atoms bonded to boron [19] [13]. The trifluoroborate anion exists as a monomeric species, eliminating the oligomerization issues commonly encountered with boronic acids that tend to form trimeric boroxines under certain conditions [7] [8]. The tetrahedral boron center does not exhibit Lewis acidity, as all coordination sites are occupied, which contributes to the compound's remarkable stability under oxidative conditions and in the presence of moisture [7] [11].
Crystal structure analyses of related organotrifluoroborates reveal that these compounds adopt layered architectures in the solid state, with potassium cations coordinating to multiple trifluoroborate anions through a combination of ionic interactions and weaker secondary interactions [20] [13]. The fluorine atoms in the trifluoroborate moiety participate in various intermolecular interactions, including potassium-fluorine coordination, carbon-hydrogen to fluorine hydrogen bonding, and fluorine-fluorine contacts [21] [20]. These interactions contribute to the overall stability of the crystalline lattice and influence the compound's physical properties, including its high melting point and excellent shelf stability [4] [2].
The presence of the alkene functionality in the but-2-en-2-yl substituent introduces additional electronic considerations, as the π-system can participate in conjugation effects and influence the overall electron density distribution within the molecule [18]. The (Z)-configuration specifically affects the spatial arrangement of electron density around the alkene, which has been shown to influence stereochemical outcomes in palladium-catalyzed cross-coupling reactions [17]. Research has demonstrated that the stereochemistry of alkenyltrifluoroborates is generally preserved during transmetalation processes, indicating that the electronic and steric environment around the boron center effectively protects the alkene geometry [18].
The historical development of organotrifluoroborates traces back to the 1960s when these compounds were first prepared as laboratory curiosities with limited practical applications [22] [23]. The initial synthesis involved the reaction of trimethyltin derivatives with trifluoroborane followed by treatment with potassium fluoride, a method that was both toxic and impractical for widespread synthetic use [24] [23]. These early investigations, while scientifically interesting, did not reveal the tremendous synthetic potential that would later be realized through improved preparation methods and deeper understanding of their reactivity patterns [22].
| Year | Development |
|---|---|
| 1960s | First organotrifluoroborate salts prepared as laboratory curiosities |
| 1967 | Thierig and Umland demonstrate boronic acid to trifluoroborate conversion |
| 1979 | Suzuki coupling reaction first published |
| 1981 | First Suzuki coupling with phenylboronic acid and haloarenes |
| 1990s | KHF2 method developed for trifluoroborate synthesis |
| 2003 | Darses and Genet review establishes synthetic potential |
| 2006-2010 | Gary Molander extensive development of organotrifluoroborate chemistry |
| 2015 | Over 600 structurally diverse organotrifluoroborates commercially available |
| 2020s | Continued expansion in photoredox catalysis and biorthogonal chemistry |
A crucial breakthrough occurred in 1967 when Thierig and Umland demonstrated that boronic acids could be converted directly to trifluoroborates using potassium hydrogen fluoride, although this discovery remained largely unexploited for several decades [24] [23]. The significance of this finding was not fully appreciated until the development of cross-coupling chemistry in the late 1970s and early 1980s, particularly with the publication of the Suzuki coupling reaction in 1979 and its first application to phenylboronic acid and haloarenes in 1981 [25] [26].
The transformative period for organotrifluoroborates began in the 1990s with the recognition that potassium hydrogen fluoride could serve as a practical and general reagent for converting various organoboron compounds to their corresponding trifluoroborate salts [27] [28]. This methodology eliminated the need for toxic organostannanes and provided a straightforward route to stable, crystalline organotrifluoroborates that could be easily purified and stored [11] [29]. The potassium hydrogen fluoride method proved particularly effective because it could accommodate a wide range of organoboron precursors, including boronic acids, boronate esters, and even some organoboranes [27] [30].
The systematic development of organotrifluoroborate chemistry reached its zenith through the extensive research program led by Gary Molander at the University of Pennsylvania beginning in the early 2000s [1] [31]. Molander's laboratory recognized the untapped potential of these reagents and developed comprehensive synthetic methodologies that demonstrated their superiority over traditional organoboron compounds in numerous applications [31] [32]. This research program resulted in the preparation and characterization of hundreds of structurally diverse organotrifluoroborates, establishing structure-reactivity relationships and expanding their synthetic utility across multiple reaction classes [1] [33].
The publication of a seminal review by Darses and Genet in 2003 marked a turning point in the field by consolidating the scattered literature on organotrifluoroborates and highlighting their synthetic advantages [22]. This comprehensive analysis demonstrated that organotrifluoroborates could serve as more than simple replacements for boronic acids, offering unique reactivity patterns and enabling transformations that were difficult or impossible with traditional organoboron reagents [22] [19]. The review established organotrifluoroborates as a distinct class of synthetic reagents worthy of independent investigation and development [22].
The rapid expansion of organotrifluoroborate chemistry continued throughout the 2000s and 2010s, with researchers exploring their applications beyond traditional cross-coupling reactions [1] [19]. New methodologies emerged for their preparation through direct functionalization reactions, including nucleophilic substitution of halomethyltrifluoroborates and cycloaddition reactions with azide-containing precursors [32] [33]. These developments broadened the structural diversity of available organotrifluoroborates and demonstrated their utility in constructing complex molecular architectures required for pharmaceutical and materials applications [1].
By 2015, the commercial availability of organotrifluoroborates had expanded dramatically, with over 600 structurally diverse reagents available from chemical suppliers [1]. This commercial success reflected the growing recognition of their value in industrial synthesis, where reliability, reproducibility, and ease of handling are critical factors [31]. The widespread adoption of organotrifluoroborates in both academic and industrial settings validated the decades of fundamental research that had established their synthetic utility [1] [9].
The superiority of potassium (Z)-but-2-en-2-yltrifluoroborate and related organotrifluoroborates over traditional boronic acids stems from fundamental differences in their chemical stability, physical properties, and synthetic reliability [8] [10]. Boronic acids suffer from several inherent limitations that have long plagued synthetic chemists, including susceptibility to oxidation, hydrolysis, and thermal decomposition [10] [34]. These stability issues are particularly problematic for sensitive substrates such as heteroaromatic, vinyl, and cyclopropyl boronic acids, which undergo rapid protodeboronation under typical reaction conditions [34].
| Property | Organotrifluoroborates | Boronic Acids | Boronate Esters |
|---|---|---|---|
| Air Stability | Excellent | Poor - oxidation prone | Moderate |
| Moisture Stability | Excellent | Poor - hydrolysis issues | Moderate |
| Crystallinity | Reliable crystalline | Often amorphous | Variable |
| Stoichiometry Control | Precise monomeric form | Uncertain due to trimers | Better than acids |
| Purification Ease | Easy filtration/crystallization | Difficult purification | Moderate difficulty |
| Shelf Life | Indefinite storage | Limited storage | Moderate storage |
| Protodeboronation Resistance | High resistance | Susceptible to protodeboronation | Moderate resistance |
| Functional Group Tolerance | Broad compatibility | Limited compatibility | Good compatibility |
| Temperature Stability | Stable to high temperatures | Thermally unstable | Moderate stability |
| Handling Requirements | Bench-stable, minimal precautions | Requires dry conditions | Some precautions needed |
The exceptional air and moisture stability of organotrifluoroborates represents perhaps their most significant practical advantage [11] [9]. Unlike boronic acids, which readily undergo oxidation and hydrolysis in the presence of atmospheric oxygen and water, organotrifluoroborates can be stored indefinitely under ambient conditions without degradation [11]. This stability arises from the tetrahedral coordination environment around boron, which eliminates the Lewis acidity that makes tricoordinated boronic acids susceptible to nucleophilic attack by water and other protic solvents [7] [8].
The crystalline nature of organotrifluoroborates provides another substantial advantage over boronic acids, which often exist as amorphous solids or viscous oils that are difficult to purify and characterize [8] [35]. The reliable crystallinity of organotrifluoroborates facilitates purification through simple recrystallization or precipitation techniques, eliminating the need for complex chromatographic separations [35] [29]. This ease of purification is particularly valuable in industrial applications where cost-effective isolation and purification methods are essential for economic viability [9].
Stoichiometric control represents a critical advantage of organotrifluoroborates in synthetic applications [7] [8]. Boronic acids exist in equilibrium with trimeric boroxines and other oligomeric species, making it difficult to determine the exact stoichiometry of active reagent in solution [10]. This uncertainty can lead to irreproducible results and difficulties in reaction optimization [8]. In contrast, organotrifluoroborates exist exclusively as monomeric species, allowing precise control over reaction stoichiometry and enabling more predictable synthetic outcomes [7] [3].
The resistance of organotrifluoroborates to protodeboronation provides a significant synthetic advantage, particularly for sensitive substrates [19] [11]. Research has demonstrated that organotrifluoroborates are substantially more resistant to protodeboronation than their boronic acid counterparts, allowing them to survive under reaction conditions that would rapidly decompose traditional organoboron reagents [34]. This stability is particularly important for vinyl and heteroaromatic systems, which are notoriously prone to protodeboronation in the presence of bases and protic solvents [10] [34].
The broad functional group tolerance exhibited by organotrifluoroborates enables their use in complex synthetic sequences where multiple functional groups must be compatible with the cross-coupling conditions [12] [18]. Studies have shown that organotrifluoroborates can tolerate acetals, amines, nitriles, ethers, and even alkyl halides without interference, providing synthetic chemists with unprecedented flexibility in substrate design [5] [18]. This functional group compatibility is particularly valuable in pharmaceutical synthesis, where complex molecules containing multiple reactive sites must be selectively modified [9].
The thermal stability of organotrifluoroborates allows their use under more forcing reaction conditions than would be possible with boronic acids [7] [13]. This stability enables access to challenging cross-coupling reactions that require elevated temperatures or extended reaction times [29]. The ability to withstand harsh conditions also makes organotrifluoroborates suitable for continuous flow processes and other advanced synthetic methodologies that are becoming increasingly important in pharmaceutical manufacturing [9].
When compared to boronate esters, organotrifluoroborates offer advantages in terms of atom economy and synthetic efficiency [8] [35]. Boronate esters require the incorporation of additional organic groups that are ultimately discarded as waste during cross-coupling reactions, reducing the overall atom economy of the transformation [8]. Organotrifluoroborates, in contrast, transfer only the desired organic fragment while releasing innocuous fluoride and borate as byproducts [19]. This improved atom economy is increasingly important as synthetic chemistry moves toward more sustainable and environmentally conscious practices [9].
The most established and widely utilized method for preparing potassium (Z)-but-2-en-2-yltrifluoroborate involves the sequential treatment of Grignard reagents with trimethyl borate followed by potassium hydrogen fluoride conversion [1] [2]. This classical approach represents a cornerstone methodology in organotrifluoroborate synthesis, offering excellent reproducibility and scalability characteristics.
The synthetic sequence begins with the preparation of the corresponding (Z)-but-2-en-2-yl Grignard reagent through the reaction of (Z)-but-2-en-2-yl halide with magnesium metal in anhydrous ethereal solvents [2]. The reaction typically proceeds at temperatures ranging from -78°C to ambient temperature, with tetrahydrofuran or diethyl ether serving as the preferred solvents [3]. The Grignard reagent formation involves the insertion of magnesium between the carbon-halogen bond, creating a highly nucleophilic organometallic species with the carbon bearing partial negative charge character [4].
Subsequently, the freshly prepared Grignard reagent undergoes nucleophilic addition to trimethyl borate at controlled temperatures, typically maintained below 0°C to prevent decomposition [1] [3]. The reaction mechanism involves the nucleophilic attack of the carbanion center on the electrophilic boron atom, displacing one methoxide group and forming a dimethyl boronate intermediate [5]. This process can be represented by the general equation:
RMgX + B(OCH₃)₃ → RB(OCH₃)₂ + MgX(OCH₃)
The dimethyl boronate intermediate is subsequently hydrolyzed under acidic conditions to yield the corresponding boronic acid [5]. The hydrolysis step typically employs aqueous hydrochloric acid or sulfuric acid at temperatures between 0°C and 25°C, ensuring complete conversion while maintaining the integrity of the (Z)-alkene configuration [6].
The final transformation involves the treatment of the boronic acid with potassium hydrogen fluoride in protic solvents, most commonly methanol or water [8]. This conversion proceeds through a substitution mechanism where the hydroxyl groups of the boronic acid are replaced by fluoride ions, forming the tetrahedral trifluoroborate anion [8]. The reaction conditions typically require temperatures between 25°C and 70°C, with higher temperatures accelerating the conversion rate while maintaining excellent stereochemical fidelity [8].
Hydroboration-oxidation represents a powerful synthetic approach for accessing alkenyltrifluoroborates with precise stereochemical control [9] [10]. This methodology offers distinct advantages in terms of regioselectivity and stereochemical outcome, particularly for the synthesis of (Z)-configured alkenyltrifluoroborates from readily available terminal alkyne precursors.
The hydroboration process typically employs dialkylborane reagents such as disiamylborane or 9-borabicyclo[3.3.1]nonane, which provide superior selectivity compared to borane itself [11] [12]. These bulky hydroborating agents preferentially add to terminal alkynes in a syn-fashion, with the boron atom attaching to the terminal carbon and hydrogen adding to the internal carbon position [11]. This regioselectivity arises from both electronic and steric factors, with the terminal carbon being better able to accommodate the bulky boron substituent [12].
The stereochemical outcome of hydroboration is governed by the concerted nature of the addition process, which occurs through a four-membered transition state [11]. This mechanism ensures that both the boron and hydrogen atoms add to the same face of the alkyne, resulting in syn-addition with retention of the (Z)-configuration in the resulting alkenylborane intermediate [10].
Following hydroboration, the alkenylborane intermediate undergoes oxidation using hydrogen peroxide in the presence of aqueous sodium hydroxide [11]. This oxidation process involves the formation of a hydroperoxide intermediate, which subsequently rearranges to form the corresponding enol [11]. The enol intermediate rapidly tautomerizes to the more stable carbonyl form, typically yielding aldehydes from terminal alkynes or ketones from internal alkynes [12].
The conversion of the oxidation product to the corresponding trifluoroborate requires treatment with potassium hydrogen fluoride under conditions similar to those described for the Grignard method [9]. This final step proceeds with complete retention of the (Z)-configuration established during the hydroboration process, providing access to stereochemically pure alkenyltrifluoroborates [13].
The conversion process relies on the nucleophilic displacement of the hydroxyl groups in boronic acids by fluoride ions derived from potassium hydrogen fluoride [8]. The reaction typically proceeds in protic solvents such as methanol or water, with the choice of solvent influencing both the reaction rate and the ease of product isolation [14]. Methanol generally provides optimal conditions for most substrates, offering a balance between reaction efficiency and product solubility characteristics [8].
The mechanism of this transformation involves the initial coordination of fluoride ions to the boron center, followed by the displacement of hydroxyl groups through a series of substitution reactions [8]. The tetrahedral geometry of the resulting trifluoroborate anion provides enhanced stability compared to the trigonal planar boronic acid, contributing to the thermodynamic favorability of the conversion [14].
Temperature control plays a crucial role in optimizing the conversion efficiency [8]. Most substrates undergo complete conversion at temperatures between 25°C and 70°C, with electron-rich aryl and alkenyl substrates typically requiring milder conditions compared to electron-deficient systems [8]. The reaction time varies from one to several hours depending on the substrate structure and reaction temperature, with higher temperatures generally accelerating the conversion rate [8].
The stereochemical fidelity of this conversion is exceptionally high, with the (Z)-configuration of alkenyltrifluoroborates being completely preserved throughout the transformation [14]. This retention of stereochemistry arises from the fact that the conversion does not involve any bond formation or breaking at the alkene carbon centers, maintaining the original geometric arrangement established in the boronic acid precursor [8].
The preservation of (Z)-configuration during the synthesis of potassium (Z)-but-2-en-2-yltrifluoroborate represents a critical aspect of the synthetic methodology, requiring careful attention to reaction conditions and mechanistic considerations [15] [16]. The stereochemical fidelity of these transformations directly impacts the utility of the resulting products in stereoselective synthetic applications.
The retention of (Z)-configuration in Grignard-based syntheses depends primarily on the stability of the organometallic intermediate and the reaction conditions employed during subsequent transformations [16]. Grignard reagents derived from (Z)-alkenyl halides typically maintain their stereochemical integrity when prepared and handled under appropriate conditions, including low temperatures and inert atmospheres [2]. The subsequent reaction with trimethyl borate proceeds without disruption of the alkene geometry, as the transformation occurs at the remote boron center rather than at the alkene carbons [3].
In hydroboration-oxidation sequences, the stereochemical outcome is governed by the syn-addition mechanism characteristic of these reactions [15]. The concerted nature of the hydroboration process ensures that both the boron and hydrogen atoms add to the same face of the alkyne, establishing the (Z)-configuration in the resulting alkenylborane intermediate [10]. This stereochemical arrangement is preserved throughout the subsequent oxidation and trifluoroborate formation steps, providing access to stereochemically pure products [9].
The mechanistic basis for stereochemical retention in these transformations relates to the absence of intermediates capable of undergoing configurational isomerization [15]. Unlike certain cross-coupling reactions where metallacycle intermediates can undergo geometric rearrangement, the synthetic routes to alkenyltrifluoroborates typically proceed through pathways that maintain the original alkene configuration [16].
Temperature control emerges as a particularly important factor in maintaining stereochemical fidelity [16]. Elevated temperatures can promote isomerization processes that lead to erosion of the (Z)-configuration, necessitating careful optimization of reaction conditions to balance conversion efficiency with stereochemical integrity [15]. Most successful syntheses employ temperatures below 80°C during critical steps to minimize the risk of configurational isomerization [8].
The industrial-scale synthesis of potassium (Z)-but-2-en-2-yltrifluoroborate requires careful consideration of scalability, cost-effectiveness, and purity requirements [6] [17]. The transition from laboratory-scale to industrial production involves optimization of reaction conditions, purification protocols, and quality control measures to ensure consistent product quality and economic viability.
The Grignard-based approach emerges as the most suitable methodology for large-scale production due to its proven scalability and cost-effectiveness [18]. The availability of trimethyl borate and alkyl halides as commodity chemicals contributes to the economic attractiveness of this route [3]. Industrial implementations typically employ continuous flow reactors to enhance heat and mass transfer efficiency while maintaining precise temperature control throughout the reaction sequence [6].
Purity optimization represents a critical aspect of industrial production, with pharmaceutical applications typically requiring product purities exceeding 95% [17]. The achievement of such high purity levels necessitates the implementation of sophisticated purification protocols, including recrystallization from appropriate solvent systems and careful removal of residual impurities [6]. The development of analytical methods capable of detecting trace impurities becomes essential for quality control purposes [17].
The handling and storage of moisture-sensitive organotrifluoroborates requires specialized equipment and protocols to prevent degradation . Industrial facilities must implement appropriate atmospheric control systems, including inert gas purging and controlled humidity environments, to maintain product integrity during processing and storage [6]. The typical storage temperature range of 2-8°C necessitates refrigerated storage facilities with appropriate temperature monitoring systems .
Safety considerations play a paramount role in industrial-scale production, particularly given the use of pyrophoric Grignard reagents and moisture-sensitive intermediates [6]. The implementation of comprehensive safety protocols, including appropriate personal protective equipment, emergency response procedures, and waste management systems, becomes essential for safe operation [20]. The development of detailed hazard analyses and process safety reviews helps identify potential risks and implement appropriate mitigation strategies [6].
Irritant